molecular formula C20H21NO4 B2575847 Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate CAS No. 300815-53-6

Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate

Cat. No. B2575847
CAS RN: 300815-53-6
M. Wt: 339.391
InChI Key: LKTNERYONFVSNC-UHFFFAOYSA-N
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Description

Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate is a chemical compound with the CAS Number: 300815-53-6 . It has a molecular weight of 339.39 . The IUPAC name for this compound is ethyl 6- (1,3-dioxo-1H-benzo [de]isoquinolin-2 (3H)-yl)hexanoate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C20H21NO4/c1-2-25-17 (22)12-4-3-5-13-21-19 (23)15-10-6-8-14-9-7-11-16 (18 (14)15)20 (21)24/h6-11H,2-5,12-13H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Biological Activity

A significant area of research on this compound involves its synthesis and potential biological activity. Studies have delved into creating novel N-substituted ethyl compounds with a focus on their cytotoxic properties in various cell lines. One such study by Kuran et al. (2013) synthesized a series of new N-substituted ethyl compounds, testing their cytotoxic properties in K562 and HeLa cells, indicating potential applications in cancer research Kuran et al., 2013.

Crystal Structure Analysis

Research into the crystal structure of related compounds offers insights into their molecular configuration, which is crucial for understanding their chemical behavior and potential applications. For instance, Ramazani et al. (2007) analyzed the crystal structure of a related compound, revealing details about its monoclinic space group and extensive three-dimensional system of interactions Ramazani et al., 2007.

Synthesis from Biomass-Derived Levulinic Acid

Another area of interest is the environmentally benign synthesis of related tricyclic compounds from renewable sources. Jha et al. (2013) developed a transition-metal free synthesis method for polycyclic compounds from levulinic acid, demonstrating an approach that is both efficient and environmentally friendly Jha et al., 2013.

Copolymerization in Polymer Chemistry

In polymer chemistry, the related compounds are explored for their potential in copolymerization processes. Leone et al. (2014) studied the copolymerization of ethylene with α-olefins and cyclic olefins, highlighting the role of similar compounds in creating new polymer materials Leone et al., 2014.

Cleavage of Heterocyclic Sulfones

The role of related compounds in the cleavage of heterocyclic sulfones represents another area of research. Wnuk et al. (2000) described a methodology using related compounds for the removal of the sulfone moiety, a significant step in organic synthesis Wnuk et al., 2000.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . This document provides information about the potential hazards of the compound and how to work safely with the chemical product.

properties

IUPAC Name

ethyl 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-25-17(22)12-4-3-5-13-21-19(23)15-10-6-8-14-9-7-11-16(18(14)15)20(21)24/h6-11H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTNERYONFVSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331604
Record name ethyl 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203972
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

300815-53-6
Record name ethyl 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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